molecular formula C9H19N B3249135 (S)-1-Cyclohexylpropan-1-amine CAS No. 19146-53-3

(S)-1-Cyclohexylpropan-1-amine

Cat. No.: B3249135
CAS No.: 19146-53-3
M. Wt: 141.25 g/mol
InChI Key: UJAHMMDIDKVNLK-VIFPVBQESA-N
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Description

(S)-1-Cyclohexylpropan-1-amine is an organic compound characterized by a cyclohexyl group attached to a propan-1-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Cyclohexylpropan-1-amine typically involves the reduction of the corresponding ketone or nitrile. One common method is the catalytic hydrogenation of 1-cyclohexylpropan-1-one using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. Another approach involves the reduction of 1-cyclohexylpropanenitrile using lithium aluminum hydride (LiAlH4) in anhydrous ether.

Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes. The choice of catalyst, solvent, and reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form the corresponding ketone or nitrile. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form secondary amines or other derivatives using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products:

    Oxidation: 1-Cyclohexylpropan-1-one or 1-cyclohexylpropanenitrile.

    Reduction: Secondary amines or other reduced derivatives.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

(S)-1-Cyclohexylpropan-1-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound may be studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Research into its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of (S)-1-Cyclohexylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

    1-Cyclohexylpropan-1-amine: The racemic mixture of the compound.

    Cyclohexylamine: A simpler amine with a cyclohexyl group.

    1-Cyclohexylethylamine: A related compound with a shorter carbon chain.

Uniqueness: (S)-1-Cyclohexylpropan-1-amine is unique due to its specific stereochemistry, which can influence its biological activity and interactions. The presence of the cyclohexyl group and the propan-1-amine structure provides distinct chemical properties compared to other similar compounds.

Properties

IUPAC Name

(1S)-1-cyclohexylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-2-9(10)8-6-4-3-5-7-8/h8-9H,2-7,10H2,1H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJAHMMDIDKVNLK-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1CCCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1CCCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701296160
Record name (αS)-α-Ethylcyclohexanemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701296160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19146-53-3
Record name (αS)-α-Ethylcyclohexanemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19146-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αS)-α-Ethylcyclohexanemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701296160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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